8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol
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Overview
Description
8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol is an organic compound known for its vibrant color properties. It is often used in the dye industry due to its ability to form stable, intense colors. The compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-aminophenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The azo group can undergo reduction to form amines, which can then interact with other molecules. The hydroxyl and amino groups on the aromatic rings also contribute to the compound’s reactivity, allowing it to form stable complexes with metal ions and other substrates.
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-1-((4-hydroxyphenyl)azo)-2-naphthol
- 8-Amino-1-((3-chloro-4-hydroxyphenyl)azo)-2-naphthol
- 8-Amino-1-((5-bromo-2-hydroxyphenyl)azo)-2-naphthol
Uniqueness
8-Amino-1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol is unique due to the presence of the chloro substituent on the phenyl ring, which enhances its color properties and stability. This makes it particularly valuable in applications requiring intense and stable colors, such as in the dye and textile industries.
Properties
CAS No. |
94159-94-1 |
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Molecular Formula |
C16H12ClN3O2 |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
8-amino-1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12ClN3O2/c17-10-5-7-13(21)12(8-10)19-20-16-14(22)6-4-9-2-1-3-11(18)15(9)16/h1-8,21-22H,18H2 |
InChI Key |
MODDSRRCELJUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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